Cas no 6972-04-9 (N,N’-S-Trimethylisothiouronium Iodide)

N,N’-S-Trimethylisothiouronium Iodide is a quaternary ammonium salt widely used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as a methylating agent, particularly in the introduction of methylthio groups, and its stability under standard storage conditions. The compound is valued for its efficiency in nucleophilic substitution reactions and its role in the synthesis of heterocyclic compounds. Its crystalline form ensures consistent purity, making it suitable for precise laboratory and industrial processes. Additionally, its solubility in polar solvents enhances its utility in a variety of reaction conditions. This reagent is particularly useful in peptide modification and other specialized chemical transformations.
N,N’-S-Trimethylisothiouronium Iodide structure
6972-04-9 structure
Product Name:N,N’-S-Trimethylisothiouronium Iodide
CAS No:6972-04-9
MF:C4H11IN2S
MW:246.113011598587
MDL:MFCD25973871
CID:1057814
PubChem ID:12762363
Update Time:2025-05-28

N,N’-S-Trimethylisothiouronium Iodide Chemical and Physical Properties

Names and Identifiers

    • N,N’-S-Trimethylisothiouronium Iodide
    • 2,3,3-TriMethyl-2-thio-pseudourea Monohydriodide
    • N,N,S-TriMethylthiopseudourea Hydriodide
    • N,N-DiMethyl-carbaMiMidothioic Acid Methyl Ester Monohydriodide
    • N,N’-S-TRIMETHYLISOTHIOURONIUM IODIDE,WHITE TO OFF-WHITE SOLID
    • FT-0675626
    • N,N,S-trimethylisothiourea hydriodide
    • N,N-dimethyl-S-methylisothiourea hydroiodide
    • N,N'-S-Trimethylisothiouronium Iodide
    • NSC67242
    • S,N,N-Trimethyl-isothioharnstoff
    • S,N,N-trimethylisothiourea hydroiodide
    • 6972-04-9
    • CS-0238888
    • methyl N,N-dimethylcarbamimidothioate;hydroiodide
    • Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1)
    • NSC-67242
    • AT35151
    • N,N-dimethyl(methylsulfanyl)methanimidamide hydroiodide
    • N,N inverted exclamation mark -S-Trimethylisothiouronium Iodide
    • SCHEMBL8539252
    • Methyl dimethylcarbamimidothioate hydroiodide
    • EN300-201677
    • DTXSID90509254
    • PFJMWGUDKKPHFR-UHFFFAOYSA-N
    • DS-002074
    • N,N-DIMETHYL-1-METHYLSULFANYL-METHANIMIDAMIDE
    • MDL: MFCD25973871
    • Inchi: 1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H
    • InChI Key: PFJMWGUDKKPHFR-UHFFFAOYSA-N
    • SMILES: I.S(C)C(=N)N(C)C

Computed Properties

  • Exact Mass: 118.0566
  • Monoisotopic Mass: 245.969
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 70.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.4A^2

Experimental Properties

  • Density: 1.01
  • Melting Point: 87-88°C
  • Boiling Point: 130.8°C at 760 mmHg
  • Flash Point: 32.9°C
  • Refractive Index: 1.5
  • PSA: 27.09
  • LogP: 1.94370

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Additional information on N,N’-S-Trimethylisothiouronium Iodide

N,N’-S-Trimethylisothiouronium Iodide (CAS No. 6972-04-9): A Comprehensive Overview

N,N’-S-Trimethylisothiouronium Iodide, also known by its CAS number 6972-04-9, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C5H14N2S.I, belongs to the class of thiourea derivatives and is widely recognized for its unique chemical properties and versatile applications. Recent advancements in synthetic chemistry have further highlighted its potential in fields such as catalysis, material science, and pharmaceuticals.

The structure of N,N’-S-Trimethylisothiouronium Iodide consists of a central sulfur atom bonded to two methyl groups and two nitrogen atoms, each of which is further substituted with a methyl group. This arrangement imparts the compound with a distinctive ability to act as a bifunctional ligand in coordination chemistry. Recent studies have demonstrated its effectiveness as a catalyst in asymmetric synthesis, particularly in the formation of chiral centers in organic molecules. Its ability to stabilize transition metal complexes has made it a valuable tool in green chemistry practices.

In terms of physical properties, N,N’-S-Trimethylisothiouronium Iodide exists as a white crystalline solid under standard conditions. It is soluble in polar solvents such as water and ethanol, which facilitates its use in various solution-based reactions. The compound exhibits thermal stability up to 250°C, making it suitable for high-temperature applications. Recent research has explored its thermal decomposition pathways, revealing the formation of stable by-products that are environmentally benign.

The synthesis of N,N’-S-Trimethylisothiouronium Iodide typically involves the reaction of thiourea derivatives with alkylating agents in the presence of an iodide source. This method ensures high yield and purity, which are critical for its application in sensitive chemical processes. Innovations in catalytic methods have further optimized the synthesis pathway, reducing production costs and enhancing scalability.

N,N’-S-Trimethylisothiouronium Iodide finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to form stable complexes with metal ions has been leveraged in the development of novel drug delivery systems. Recent studies have highlighted its role in enhancing the bioavailability of certain therapeutic agents by forming lipid-soluble complexes.

In material science, this compound serves as a precursor for the synthesis of advanced materials such as metallopolymers and coordination polymers. Its unique coordination properties enable the creation of materials with tailored mechanical and electronic properties. For instance, recent research has demonstrated its use in fabricating porous materials for gas storage applications.

The environmental impact of N,N’-S-Trimethylisothiouronium Iodide has also been a focus of recent studies. Research indicates that it biodegrades efficiently under aerobic conditions, minimizing its ecological footprint. Its application in green chemical processes aligns with global sustainability goals, making it a preferred choice over traditional chemical reagents.

In conclusion, N,N’-S-Trimethylisothiouronium Iodide (CAS No. 6972-04-9) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic and applied chemistry, position it as a key player in future innovations. As research continues to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial sectors.

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